Lactyl-coa

Vue d'ensemble

Description

Le lactyl-coenzyme A (Lactyl-CoA) est un intermédiaire métabolique qui joue un rôle crucial dans diverses voies biochimiques. Il est formé à partir de lactate et de coenzyme A et est impliqué dans la lactylation des histones et des protéines non-histones. Ce composé a suscité un intérêt considérable en raison de son rôle dans la reprogrammation métabolique et les modifications épigénétiques, qui sont essentielles pour les processus cellulaires tels que l'expression génique, la différenciation cellulaire et les réponses immunitaires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Lactyl-CoA peut être synthétisé par des voies enzymatiques et non enzymatiques. Une méthode courante implique l'utilisation de l'acétyl-coenzyme A : lactate coenzyme A-transférase (ALCT), qui catalyse le transfert du groupe coenzyme A de l'acétyl-coenzyme A au lactate, formant du lactyl-coenzyme A . Les conditions de réaction impliquent généralement une solution aqueuse tamponnée à pH et température physiologiques.

Méthodes de production industrielle : La production industrielle de lactyl-coenzyme A implique souvent des procédés de fermentation microbienne. Des souches spécifiques de bactéries, telles que Clostridium propionicum et Megasphaera elsdenii, sont conçues pour surexprimer les enzymes ALCT, ce qui augmente le rendement en lactyl-coenzyme A. Le bouillon de fermentation est ensuite soumis à des processus de purification, notamment la chromatographie et la cristallisation, pour isoler et purifier le lactyl-coenzyme A .

Analyse Des Réactions Chimiques

Types de réactions : Le Lactyl-coenzyme A subit diverses réactions chimiques, notamment :

Substitution : Il peut participer à des réactions de substitution où le groupe lactyle est remplacé par d'autres groupes fonctionnels, facilité par des enzymes spécifiques.

Réactifs et conditions courants :

Oxydation : Nécessite la lactoyl-coenzyme A déshydrogénase et des cofacteurs appropriés.

Substitution : Implique des enzymes et des substrats spécifiques qui facilitent le transfert du groupe lactyle.

Principaux produits :

Acryloyl-coenzyme A : Formé à partir de l'oxydation du lactyl-coenzyme A.

Protéines modifiées : Résultant de la lactylation des histones et des protéines non-histones.

4. Applications de la recherche scientifique

Le Lactyl-coenzyme A a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de polymères biodégradables et d'autres composés chimiques.

Industrie : Utilisé dans la production de plastiques biodégradables et d'autres matériaux respectueux de l'environnement.

5. Mécanisme d'action

Le Lactyl-coenzyme A exerce ses effets principalement par le processus de lactylation, une modification post-traductionnelle des protéines. Cette modification implique le transfert du groupe lactyle du lactyl-coenzyme A aux résidus de lysine des histones et des protéines non-histones. L'enzyme acétyltransférase p300 est connue pour faciliter ce processus . La lactylation peut modifier la structure et la fonction des protéines, influençant ainsi l'expression génique, le métabolisme cellulaire et les réponses immunitaires .

Applications De Recherche Scientifique

Lactyl-coenzyme A has diverse applications in scientific research:

Mécanisme D'action

Lactyl-coenzyme A exerts its effects primarily through the process of lactylation, a post-translational modification of proteins. This modification involves the transfer of the lactyl group from lactyl-coenzyme A to lysine residues on histones and non-histone proteins. The acetyltransferase enzyme p300 is known to facilitate this process . Lactylation can alter the structure and function of proteins, thereby influencing gene expression, cellular metabolism, and immune responses .

Comparaison Avec Des Composés Similaires

Le Lactyl-coenzyme A est similaire à d'autres composés acyl-coenzyme A, tels que :

Acétyl-coenzyme A : Impliqué dans l'acétylation, une autre modification post-traductionnelle.

Propionyl-coenzyme A : Participe à la propionylation, influençant la fonction et le métabolisme des protéines.

Succinyl-coenzyme A : Joue un rôle dans la succinylation, affectant les processus cellulaires.

Unicité : Le Lactyl-coenzyme A est unique en raison de son rôle spécifique dans la lactylation, une modification relativement nouvelle qui a des implications importantes pour la régulation épigénétique et la reprogrammation métabolique . Contrairement aux autres composés acyl-coenzyme A, le lactyl-coenzyme A est directement lié au métabolisme du lactate et a des fonctions biologiques distinctes .

Composés similaires :

- Acétyl-coenzyme A

- Propionyl-coenzyme A

- Succinyl-coenzyme A

Activité Biologique

Lactyl-CoA (lactoyl-CoA) is a significant metabolite in cellular metabolism, particularly in the context of lysine lactylation and its regulatory roles in various biological processes. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, metabolic pathways, and implications in health and disease.

Overview of this compound

This compound is derived from lactate and plays a crucial role in various metabolic pathways. It is involved in the post-translational modification known as lysine lactylation (Kla), which has been shown to influence protein function and metabolic regulation. Recent studies have identified key enzymes responsible for the synthesis and degradation of this compound, providing insights into its biological significance.

Enzymatic Regulation

The regulation of this compound involves several enzymes:

- YiaC : Identified as a lysine lactylase, YiaC catalyzes the addition of lactyl groups to lysine residues on proteins.

- CobB : Functions as a lysine delactylase, reversing the action of YiaC by removing lactyl groups from modified proteins.

- YdiF : Exhibits this compound transferase activity, facilitating the conversion of lactate to this compound within Escherichia coli cells .

These enzymes work in concert to modulate metabolic pathways, particularly glycolysis, by influencing key regulatory proteins such as PykF .

Quantitative Analysis of this compound

Quantitative measurements have revealed that the concentration of this compound is approximately pmol per cell in cultured cells and pmol mg tissue wet weight in mouse heart tissue . This concentration is notably lower than that of more prevalent acyl-CoAs like acetyl-CoA but indicates a significant presence that warrants further investigation into its physiological roles.

1. Metabolic Regulation

This compound has been implicated in regulating metabolic pathways through lysine lactylation. Proteomic analyses have identified numerous endogenous Kla sites, suggesting that this modification affects various metabolic and biosynthetic enzymes . For instance, proteins enriched with Kla sites are predominantly involved in metabolism, translation, and ribosome assembly .

2. Cancer Metabolism

Recent findings suggest that tumor cells utilize lactate metabolism not only for energy but also as a signaling molecule that can alter gene expression through lactylation . This highlights the potential role of this compound in cancer biology, where metabolic reprogramming is a hallmark.

3. Synthetic Biology Applications

Research efforts have focused on engineering enzymes like this compound mutase to enhance synthetic pathways for producing valuable metabolites from CO2 fixation processes. This innovative approach demonstrates the versatility of this compound in both natural and engineered systems .

Case Study 1: Lysine Lactylation in E. coli

In E. coli, the interaction between YiaC and CobB has been studied extensively. The presence of lactylated proteins was found to correlate with enhanced glycolytic activity, indicating that Kla serves as a regulatory mechanism for energy production under specific metabolic conditions .

Case Study 2: Lactate Utilization in Tumor Cells

Research has shown that tumor cells exploit lactate not just as an energy source but also for modifying key regulatory proteins through lysine lactylation. This modification can influence tumor progression and response to therapies, underscoring the importance of understanding this compound's role in cancer metabolism .

Propriétés

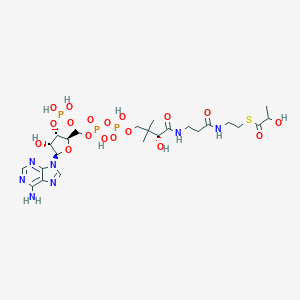

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxypropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12?,13-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWKEBOLLIEAIL-FBMOWMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940920 | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lactyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1926-57-4 | |

| Record name | Coenzyme A, S-(2-hydroxypropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.